molecular formula C15H14ClNO3 B1262705 Zomax CAS No. 64092-49-5

Zomax

Cat. No.: B1262705
CAS No.: 64092-49-5
M. Wt: 291.73 g/mol
InChI Key: ZXVNMYWKKDOREA-UHFFFAOYSA-N
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Description

Zomepirac, marketed under the brand name Zomax, is a nonsteroidal anti-inflammatory drug (NSAID) that was developed by McNeil Pharmaceutical. It was approved by the FDA in 1980 for the management of mild to severe pain. Zomepirac is the sodium salt of 5-(4-chlorobenzoyl)-1,4-dimethyl-1H-pyrrole-2-acetate dihydrate. It is structurally related to tolmetin, another NSAID .

Preparation Methods

Zomepirac can be synthesized from diethyl 1,3-acetonedicarboxylate, chloroacetone, and aqueous methylamine via a modification of the Hantzsch pyrrole synthesis. The synthetic route involves saponification, monoesterification, and thermal decarboxylation to give an intermediate ester. This intermediate is then acylated with N,N-dimethyl-p-chlorobenzamide, followed by saponification to yield zomepirac .

Chemical Reactions Analysis

Zomepirac undergoes various chemical reactions, including:

    Oxidation: Zomepirac can be oxidized to form reactive intermediates.

    Reduction: Reduction reactions can modify the functional groups present in zomepirac.

    Substitution: Zomepirac can undergo substitution reactions, particularly at the pyrrole ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

Scientific Research Applications

Zomepirac has been extensively studied for its analgesic and anti-inflammatory properties. It has been shown to be more effective than aspirin and comparable to opioid analgesics in managing postoperative pain. Zomepirac has also been used in research to study prostaglandin synthesis inhibition, as it is a potent inhibitor of prostaglandin synthetase .

Mechanism of Action

Zomepirac exerts its effects by inhibiting the enzyme prostaglandin G/H synthase, also known as cyclooxygenase (COX). This inhibition reduces the synthesis of prostaglandins, which are mediators of inflammation and pain. Zomepirac is metabolized by UDP-glucuronosyltransferase to a reactive glucuronide, which binds irreversibly to plasma albumin .

Comparison with Similar Compounds

Zomepirac is structurally related to tolmetin, another NSAID. Both compounds share a pyrrole-acetic acid structure, but zomepirac has a unique substitution pattern on the pyrrole ring. Other similar compounds include etoricoxib and ketorolac, which are also NSAIDs but differ in their chemical structures and specific mechanisms of action .

Properties

IUPAC Name

2-[5-(4-chlorobenzoyl)-1,4-dimethylpyrrol-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO3/c1-9-7-12(8-13(18)19)17(2)14(9)15(20)10-3-5-11(16)6-4-10/h3-7H,8H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXVNMYWKKDOREA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=C1)CC(=O)O)C)C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

64092-48-4 (hydrochloride salt)
Record name Zomepirac [INN:BAN]
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DSSTOX Substance ID

DTXSID9023754
Record name Zomepirac
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Molecular Weight

291.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33369-31-2, 64092-49-5
Record name Zomepirac
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Record name Zomepirac [INN:BAN]
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Record name Zomepirac
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Record name ZOMEPIRAC SODIUM
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Synthesis routes and methods

Procedure details

Methyl 5-[(4-chlorophenyl)(methylimino)methyl]-1,4-dimethyl-1H-pyrrole-2-acetate perchlorate (1.5 g, 3.6 mmole) was dissolved in chloroform, extracted with saturated aqueous sodium bicarbonate, dried over sodium sulfate, and concentrated. The residue was treated with dimethyl sulfate (0.5 g, 3.9 mmole) and allowed to stand at 18°-30° C. for two hours. The reaction was dissolved in methanol (10 ml) and treated with saturated aqueous sodium bicarbonate (5 ml) and water (2 ml). The solution was heated at reflux overnight, then allowed to cool to room temperature. The solid was isolated by filtration, washed with water, and air dried to yield 0.95 g (76%) of the title compound as a light tan solid, m.p. >230° C.
Name
Methyl 5-[(4-chlorophenyl)(methylimino)methyl]-1,4-dimethyl-1H-pyrrole-2-acetate perchlorate
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Name
title compound
Yield
76%

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